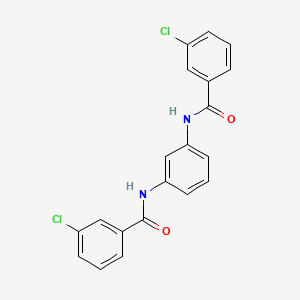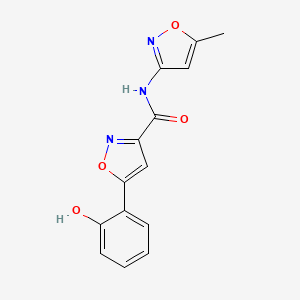
N,N'-1,3-phenylenebis(3-chlorobenzamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-1,3-phenylenebis(3-chlorobenzamide) is a synthetic compound that is widely used in scientific research. Its chemical formula is C27H20Cl2N2O2, and it is also known as bis-3-chloro-4-benzamidobenzophenone or BPB. This compound has a variety of applications in biochemistry and molecular biology due to its ability to bind to proteins and other biomolecules. In
科学研究应用
N,N'-1,3-phenylenebis(3-chlorobenzamide) has a wide range of applications in scientific research. One of its primary uses is as a protein crosslinking agent. It can be used to covalently link two proteins together, allowing researchers to study protein-protein interactions and protein structure. Additionally, BPB can be used to label proteins for detection and purification purposes. It has also been used as a fluorescent probe for the detection of proteins and nucleic acids.
作用机制
The mechanism of action of N,N'-1,3-phenylenebis(3-chlorobenzamide) is based on its ability to form covalent bonds with proteins and other biomolecules. The compound contains two benzamide groups that can react with the amino or carboxyl groups of proteins, resulting in the formation of a stable covalent bond. This crosslinking can alter the structure and function of the proteins, allowing researchers to study their properties in more detail.
Biochemical and Physiological Effects
N,N'-1,3-phenylenebis(3-chlorobenzamide) has been shown to have a variety of biochemical and physiological effects. In one study, it was found to inhibit the activity of the proteasome, a cellular complex responsible for protein degradation. This inhibition can lead to the accumulation of damaged proteins and ultimately cell death. Additionally, BPB has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for the development of anti-cancer drugs.
实验室实验的优点和局限性
One of the main advantages of using N,N'-1,3-phenylenebis(3-chlorobenzamide) in lab experiments is its ability to crosslink proteins and other biomolecules. This allows researchers to study protein-protein interactions and protein structure in more detail. Additionally, the compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using BPB is that it can be toxic to cells at high concentrations. Careful dosing and experimentation is required to ensure that the compound is not causing unwanted effects.
未来方向
There are several potential future directions for research involving N,N'-1,3-phenylenebis(3-chlorobenzamide). One area of interest is the development of BPB-based anti-cancer drugs. The compound has been shown to induce apoptosis in cancer cells, making it a promising candidate for further study. Additionally, researchers may investigate the use of BPB as a protein labeling agent in live cells, allowing for the study of protein dynamics and localization. Finally, the use of BPB in combination with other crosslinking agents may lead to the development of new techniques for studying protein structure and function.
合成方法
The synthesis of N,N'-1,3-phenylenebis(3-chlorobenzamide) involves the reaction of 3-chlorobenzoic acid with 4-aminoacetophenone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 3-chlorobenzoyl chloride to yield the final product. The synthesis method is relatively straightforward and can be carried out in a laboratory setting with standard equipment.
属性
IUPAC Name |
3-chloro-N-[3-[(3-chlorobenzoyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O2/c21-15-6-1-4-13(10-15)19(25)23-17-8-3-9-18(12-17)24-20(26)14-5-2-7-16(22)11-14/h1-12H,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHBACOFQDYETG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-1,3-phenylenebis(3-chlorobenzamide) | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-L-prolinamide](/img/structure/B6138141.png)

![N-benzyl-8-bromo-N-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6138160.png)
![N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6138162.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-({[(6-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6138170.png)

![methyl 3-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B6138184.png)
![4-({2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B6138190.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}propanamide](/img/structure/B6138194.png)
![1-cyclopentyl-4-(4-ethylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6138200.png)
![8-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6138210.png)
![5-(4-bromobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6138221.png)
![1-[5-(4-fluorophenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B6138230.png)
![6-({[3-(methoxycarbonyl)-5-(1-phenylethyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B6138243.png)